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Compound of Interest

Compound Name: 6-Chlorophenanthridine

Cat. No.: B098449

An In-depth Technical Guide to 6-Chlorophenanthridine
CAS Number: 15679-03-5

This technical guide provides a comprehensive overview of 6-Chlorophenanthridine, a
heterocyclic compound of significant interest to researchers, scientists, and professionals in
drug development. This document details its physicochemical properties, synthesis,
spectroscopic data, and potential biological applications based on the activities of structurally
related compounds.

Physicochemical and Structural Data

6-Chlorophenanthridine is an organic compound featuring a phenanthridine core substituted
with a chlorine atom at the 6-position.[1] It typically appears as a light beige solid and is valued
as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2]
The presence of the chlorine atom at a key position on the stable aromatic system provides a
reactive site for further chemical modifications, making it a valuable building block for complex
molecular construction.[2][3]

Table 1: Physicochemical Properties of 6-Chlorophenanthridine
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Property Value Source(s)
CAS Number 15679-03-5 [4]
Molecular Formula Ci3HsCIN [5]1[6]
Molecular Weight 213.66 g/mol [41[5]
Appearance Light beige solid [2]

Melting Point 117-118 °C [7]

Boiling Point (Predicted) 377.7+15.0°C [7]

Density (Predicted) 1.312 + 0.06 g/cm? [7]

pKa (Predicted) 2.36 £ 0.40 (6171
XLogP3-AA 4.4 [4]

Synthesis of 6-Chlorophenanthridine

The most common laboratory synthesis of 6-Chlorophenanthridine involves the chlorination
of 6(5H)-phenanthridone. This method is efficient, providing a high yield of the desired product.

Experimental Protocol: Synthesis from 6(5H)-
Phenanthridone[6]

Materials:

6(5H)-Phenanthridone (or Phenanthridin-6(5H)-one)

Phosphoryl chloride (POCIs)

Dimethylaniline

Chloroform

Anhydrous sodium sulfate

Silica gel for column chromatography
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e |ce
Procedure:

e To a reaction flask containing 2.0 g of 6(5H)-phenanthridone, add 15 mL of phosphoryl
chloride (POCI3) and 0.63 mL of dimethylaniline.

e Heat the reaction mixture to reflux and maintain for 3 hours.
 After 3 hours, allow the reaction mixture to cool to room temperature.

» Slowly and cautiously pour the cooled reaction solution into ice water to precipitate the solid
product.

o Extract the solid product from the aqueous mixture using chloroform. Combine the organic
phases.

» Dry the combined organic phase over anhydrous sodium sulfate.

 Filter to remove the desiccant and concentrate the filtrate to dryness under reduced
pressure.

 Purify the resulting crude product by column chromatography using chloroform as the eluent
to afford the pure 6-Chlorophenanthridine.

Yield: 2.1 g (96%)[6]

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b098449?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/21/11315
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENCHE

Synthesis Workflow for 6-Chlorophenanthridine
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Caption: Synthesis workflow for 6-Chlorophenanthridine.
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Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 6-Chlorophenanthridine.

'H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons.

Table 2: 1H NMR Spectral Data for 6-Chlorophenanthridine[6]

Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

8.63 - 8.60 d 1H Aromatic H
8.55-8.52 d 1H Aromatic H
8.50 - 8.48 d 1H Aromatic H
8.11 - 8.09 d 1H Aromatic H
7.94-7.92 t 1H Aromatic H
7.79 - 7.66 m 3H Aromatic H

Solvent: CDCls,
Standard: TMS,
Frequency: 300 MHz

Mass Spectrometry (Predicted)

Predicted mass spectrometry data provides insight into the compound's fragmentation and
ionization behavior.

Table 3: Predicted Collision Cross Section (CCS) Datal8]
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Adduct m/z Predicted CCS (A2
[M+H]* 214.04181 140.7
[M+Na]* 236.02375 153.0
[M-H]- 212.02725 145.2
[M]*+ 213.03398 144.3

Other Expected Spectroscopic Features

e 13C NMR: The spectrum is expected to show 13 distinct signals in the aromatic region
(typically 120-150 ppm), with quaternary carbons appearing as weaker signals.

« Infrared (IR) Spectroscopy: Expected characteristic peaks include C-H stretching for
aromatic rings (~3050-3100 cm~1), C=C and C=N stretching in the aromatic system (~1450-
1600 cm~1), and a C-CI stretching vibration (typically below 800 cm~1).

Biological Activity and Potential Applications

While specific biological activity data for 6-Chlorophenanthridine is not widely available in the
public domain, the phenanthridine scaffold is a well-established pharmacophore with a broad
range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and
antifungal effects. The introduction of different substituents at the C-6 position is known to
significantly influence the cytotoxic activity of phenanthridine derivatives.[9]

Anticancer Potential

Many phenanthridine and benzo[c]phenanthridine alkaloids, such as sanguinarine, are known
to exhibit potent cytotoxicity against various cancer cell lines.[10][11] These compounds often
act by intercalating with DNA, inhibiting topoisomerases, arresting the cell cycle, and inducing
apoptosis.[10] Given these precedents, 6-Chlorophenanthridine serves as a key intermediate
for the synthesis of novel phenanthridine derivatives with potential anticancer properties.

Table 4: In Vitro Cytotoxicity (ICso) of Structurally Related Phenanthridine Derivatives
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Compound Cell Line Cancer Type ICso0 (UM) Source
Phenanthridine
o MCF-7 Breast Cancer 0.28 +0.08 [11]
Derivative 8a
Phenanthridine
o PC3 Prostate Cancer 0.52£0.04 [11]
Derivative 8a
Phenanthridine )
o Hela Cervical Cancer 0.81+£0.15 [11]
Derivative 8a
Phenanthridine ]
o HepG2 Liver Cancer 0.39+£0.08 [11]
Derivative 8m
Sanguinarine
MCF-7 Breast Cancer 1.77 £ 0.06 [11]
(Reference)
Sanguinarine )
HelLa Cervical Cancer 3.5 9]

(Reference)

Note: The compounds listed are complex derivatives of the phenanthridine core, not 6-
Chlorophenanthridine itself. Data is presented for contextual purposes.

Representative Experimental Protocols for
Biological Assays

The following are standard, detailed protocols for evaluating the potential biological activities of
compounds like 6-Chlorophenanthridine.

Protocol 1: MTT Assay for Cytotoxicity (ICso
Determination)[9][13]

This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
o 96-well flat-bottom microplates

e Human cancer cell line (e.g., MCF-7)
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e Complete cell culture medium (e.g., DMEM with 10% FBS)
o Phosphate-buffered saline (PBS)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)
e Test compound (6-Chlorophenanthridine) dissolved in DMSO
» Microplate reader

Procedure:

o Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 puL of complete
medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

o Prepare serial dilutions of the test compound in culture medium.

e Remove the medium from the wells and add 100 pL of the prepared compound dilutions (and
a vehicle control, e.g., 0.1% DMSO) to the cells.

 Incubate the plate for another 24-72 hours.

 After incubation, add 10 pL of the MTT solution to each well and incubate for 4 hours at
37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

o Carefully aspirate the medium containing MTT and add 100 pL of the solubilization solution
(e.g., DMSO) to each well to dissolve the formazan crystals.

o Gently shake the plate for 5-10 minutes to ensure complete dissolution.
e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle control.
The ICso value (the concentration that inhibits 50% of cell growth) can be determined by
plotting a dose-response curve.
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Protocol 2: Broth Microdilution for Minimum Inhibitory
Concentration (MIC)[10][14]

This method determines the lowest concentration of an antimicrobial agent that prevents visible
growth of a microorganism.

Materials:

96-well round-bottom microtiter plates

Bacterial strain (e.g., Staphylococcus aureus)

Growth medium (e.g., Mueller-Hinton Broth)

Test compound dissolved in a suitable solvent (e.g., DMSO)

Sterile saline or PBS

Spectrophotometer

Procedure:

Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the
turbidity of a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL).

 Dilute this suspension in the growth medium to achieve a final concentration of
approximately 5 x 10> CFU/mL.

¢ In a 96-well plate, add 100 pL of growth medium to all wells.

e Add 100 pL of the test compound stock solution (at 2x the highest desired concentration) to
the first column of wells.

o Perform a two-fold serial dilution by transferring 100 uL from the first column to the second,
mixing, and repeating across the plate to column 10. Discard 100 pL from column 10.
Column 11 serves as a growth control (no compound), and column 12 as a sterility control
(no bacteria).
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e Inoculate wells in columns 1-11 with 5 L of the diluted bacterial suspension.
o Seal the plate and incubate at 37°C for 18-24 hours.

e The MIC is determined as the lowest concentration of the compound at which no visible
bacterial growth (turbidity) is observed.

Potential Mechanism of Action

The primary anticancer mechanism for many phenanthridine alkaloids involves the induction of
apoptosis, or programmed cell death.[10] This is often mediated through the intrinsic
(mitochondrial) pathway, which is tightly regulated by the Bcl-2 family of proteins.[1][5] This
family includes pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like
Bcl-2 and Bcl-xL).[1] The ratio of these proteins determines the cell's fate.[7]

Anticancer phenanthridines can disrupt the balance by inhibiting anti-apoptotic proteins like
Bcl-2. This frees pro-apoptotic proteins like Bax to oligomerize on the mitochondrial outer
membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5] MOMP
results in the release of cytochrome c into the cytosol, which then triggers the activation of a
caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to cell
death.[6]
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Proposed Apoptotic Signaling Pathway

Phenanthridine
Derivative

\

\
\jnhibits
\
Cellular Stress Bcl-2 / Bel-xL
(e.g., DNA Damage) (Anti-apoptotic)

Bax / Bak

(Pro-apoptotic)

Mitochondrial Outer
Membrane Permeabilization
(MOMP)

i

Cytochrome ¢
Release

Caspase-9
Activation

Caspase-3
(Executioner)

Click to download full resolution via product page

Caption: Intrinsic apoptosis pathway modulated by phenanthridines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b098449?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

